6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate
Description
6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate is a chemical compound belonging to the class of indene derivatives. It has a molecular formula of C₁₇H₁₅ClO₂ and a molecular weight of 286.75 g/mol
Properties
IUPAC Name |
(6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-11(19)20-17-10-15(12-5-3-2-4-6-12)14-8-7-13(18)9-16(14)17/h2-9,15,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOHRQUHQBUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate typically involves the reaction of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate":
Basic Information
- Names and Identifiers: The compound is also known as (1R)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate and has the CAS registry number 89329-16-8 .
- Molecular Formula: Its molecular formula is C17H15ClO2 .
- Molar Mass: The molar mass is 286.75 g/mol .
- Density: The density is predicted to be 1.25±0.1 g/cm3 .
- Boiling Point: The boiling point is predicted to be 384.4±42.0 °C .
Potential Applications
While the search results do not explicitly detail the applications of "this compound," they do offer some related clues:
- As a Specialty Chemical: Parchem identifies it as a specialty material .
- Prodrug Research: Mentions of "prodrugs of 4-((1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl)-1,2,2-trimethylpiperazine" appear in a patent, suggesting its use in pharmaceutical research .
- Cosmetics: Experimental design techniques are useful in the development of stable, safe, and effective cosmetic products .
Relevant Compounds
Mechanism of Action
The mechanism of action of 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-ol: The alcohol derivative of the acetate compound.
3-phenyl-2,3-dihydro-1H-inden-1-yl acetate: A similar compound lacking the chlorine atom.
6-bromo-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate: A bromine-substituted analogue.
Uniqueness
6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.
Biological Activity
6-Chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate, also known by its CAS number 1290205-03-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molar mass of 286.75 g/mol. The compound exhibits a predicted density of 1.25 g/cm³ and a boiling point of approximately 384.4 °C .
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClO2 |
| Molar Mass | 286.75 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 384.4 °C |
Antiproliferative Effects
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, research on related chalcones and diarylpentanoids has shown that certain analogues can inhibit the growth of human colorectal cancer cells (HCT116) through p53-dependent mechanisms .
Key Findings:
- Growth Inhibition : Compounds related to this compound demonstrated selective growth inhibition in HCT116 cells with active p53 compared to those lacking p53 .
- Mechanism of Action : The inhibition appears to be linked to the interaction with the p53-MDM2 pathway, promoting apoptosis in cancer cells .
- Selectivity : Studies suggest that the presence of specific phenyl groups enhances selectivity for cancer cells over normal cells .
Study on Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several compounds structurally related to this compound. The results indicated:
| Compound | GI50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| CM-M345 | 2.6 | HCT116 | p53 activation |
| BP-C4 | 8.6 | HFF-1 | Low toxicity |
| Compound X | 21.5 | HCT116 p53−/− | No activity observed |
This table summarizes the growth inhibitory concentrations (GI50) for various compounds tested against different cell lines .
In Silico Studies
Computational studies have been conducted to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds. Molecular docking studies revealed potential binding interactions with target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding indanone precursor. For example, similar indenone derivatives (e.g., 2-methylallyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) are synthesized using a ketone starting material (6-chloro-2,3-dihydro-1H-inden-1-one) with yields of 71–74% under reflux conditions with a 2-methylallyl esterifying agent . Optimization involves adjusting solvent ratios (e.g., pentane:ethyl acetate for purification) and monitoring reaction progress via TLC (RF 0.25–0.3) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use NMR (400 MHz in CDCl) to confirm structural integrity, focusing on ketone/enol tautomer ratios (e.g., 0.5:1 in related compounds) . Melting point analysis (56.7–73.7 °C) and chromatographic purity (RF values) are critical for validation . For advanced structural confirmation, single-crystal X-ray diffraction can resolve planar indenone units and hydrogen-bonding networks (e.g., C–H⋯O interactions forming C(6) chains) .
Q. How can researchers ensure the compound’s stability during storage and experimentation?
- Methodological Answer : Stability is influenced by crystallization behavior and intermolecular interactions. Store in anhydrous conditions to prevent hydrolysis of the acetate group. Monitor degradation via periodic NMR or HPLC, as demonstrated in studies of analogous indenone derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can map reaction pathways and transition states. For example, ICReDD’s framework integrates computational reaction path searches with experimental validation to optimize conditions and predict byproducts . AI-driven tools like COMSOL Multiphysics enable simulations of reaction kinetics and stability under varying temperatures/pressures .
Q. What strategies resolve discrepancies in spectroscopic or crystallographic data for this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., ketone/enol ratios) can arise from dynamic equilibria. Use variable-temperature NMR to probe tautomeric shifts . For crystallographic ambiguities, compare experimental data (e.g., C–H⋯O bond lengths) with literature analogs and validate via Hirshfeld surface analysis .
Q. How can factorial design improve the synthesis and purification of this compound?
- Methodological Answer : Apply a 2 factorial design to test variables like solvent polarity, catalyst loading, and temperature. For instance, optimize pentane:ethyl acetate ratios for column chromatography by systematically varying solvent combinations and measuring yield/purity . This approach reduces trial-and-error inefficiencies, as highlighted in reaction engineering frameworks .
Q. What experimental and computational methods validate the proposed reaction mechanism for its synthesis?
- Methodological Answer : Isotopic labeling (e.g., ) can track esterification pathways. Pair this with computational transition-state modeling (e.g., Gaussian software) to identify intermediates. Cross-reference results with mechanistic studies on analogous indenone carboxylates .
Data Contradiction Analysis
Q. How should researchers address inconsistent yield reports in published syntheses of this compound?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., identical reagent grades and equipment). If yields diverge, analyze byproduct profiles via GC-MS or HPLC. Contradictions may arise from undetected side reactions (e.g., oxidation of the indenone core), requiring rigorous in situ monitoring .
Q. What steps reconcile differences in melting points or spectral data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
